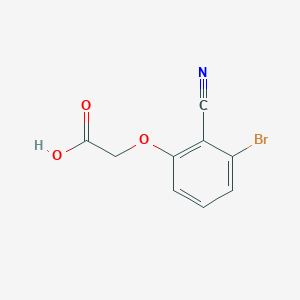

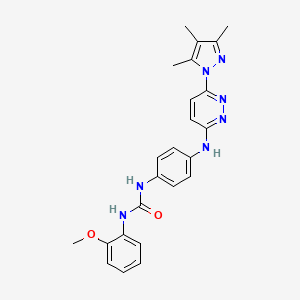

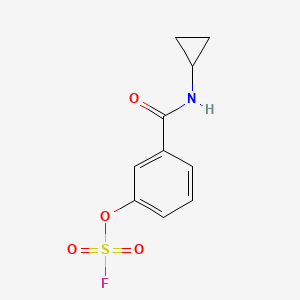

![molecular formula C20H23FN2O2S B2590486 [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone CAS No. 877649-42-8](/img/structure/B2590486.png)

[4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a piperazine ring, a thiophene ring, and a ketone group. Piperazine rings are often found in pharmaceuticals and are known for their versatile reactivity. The thiophene ring is a five-membered aromatic ring with a sulfur atom, which is often found in biologically active compounds. The ketone group is a carbonyl group (C=O) bonded to two other carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, thiophene ring, and ketone group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The piperazine ring could undergo reactions such as alkylation or acylation. The thiophene ring might undergo electrophilic aromatic substitution reactions, and the ketone group could be involved in various reactions such as reduction, condensation, or nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and stability .Scientific Research Applications

Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied for its potential as an inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy . ENT inhibitors are predominantly selective for ENT1, but this compound shows a novel inhibition profile with a higher selectivity towards ENT2 . This selectivity could be beneficial in designing drugs that target specific ENTs without affecting others, potentially reducing side effects.

Molecular Structure Analysis

The molecular structure of related fluorophenylpiperazine compounds has been determined using single-crystal X-ray diffraction and density functional computational methods . These studies are crucial for understanding the interaction of the compound with biological targets and can aid in the rational design of new drugs with improved efficacy and safety profiles.

Drug Discovery

The unique structure of the compound allows for its use in drug discovery, particularly in the development of new pharmaceuticals. Its versatility can lead to the creation of novel drugs that can interact with various biological pathways, offering potential treatments for a range of diseases.

Antimicrobial and Antitubercular Properties

Research has indicated that derivatives of piperazine, which is part of the compound’s structure, exhibit antimicrobial and antitubercular properties. This suggests that the compound could be used as a starting point for developing new treatments for bacterial infections, including drug-resistant strains.

Urease Enzyme Inhibition

The compound has been implicated in the inhibition of urease enzymes, which play a role in ureolytic bacterial infections . By inhibiting these enzymes, it could serve as a treatment method for such infections, which are often difficult to manage with traditional antibiotics.

Molecular Imaging

Due to its structural properties, the compound could be utilized in molecular imaging to study biological processes. This application is particularly valuable in research settings where understanding the dynamics of biological systems at the molecular level is crucial.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a 4-fluorobenzylpiperazine moiety have been found to inhibit tyrosinase (tyr), a key enzyme involved in melanogenesis .

Mode of Action

Compounds with similar structures have been found to interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect the melanogenesis pathway by inhibiting the activity of tyrosinase .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may inhibit melanogenesis, potentially leading to effects on skin pigmentation .

properties

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2S/c21-16-3-5-17(6-4-16)22-9-11-23(12-10-22)19(24)20(7-13-25-14-8-20)18-2-1-15-26-18/h1-6,15H,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXAVICFAMKKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2590408.png)

![N-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2590409.png)

![2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2590411.png)

![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2590412.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2590420.png)

![Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate](/img/structure/B2590421.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2590426.png)